N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide
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Overview
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a complex organic compound that features a benzothiazole moiety and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide typically involves the condensation of 1,3-benzothiazole derivatives with isoindole derivatives under specific reaction conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial growth by targeting bacterial enzymes or DNA. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Isoindole Derivatives: Compounds with the isoindole structure also show comparable properties in medicinal chemistry and materials science.
Uniqueness
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is unique due to its combined benzothiazole and isoindole structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C20H17N3O3S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C20H17N3O3S/c1-11(2)16(23-18(25)12-7-3-4-8-13(12)19(23)26)17(24)22-20-21-14-9-5-6-10-15(14)27-20/h3-11,16H,1-2H3,(H,21,22,24) |
InChI Key |
FTMARFWGXQDUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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